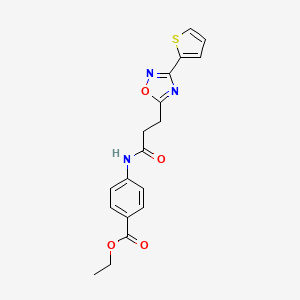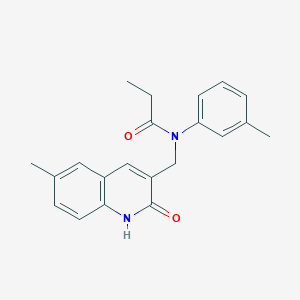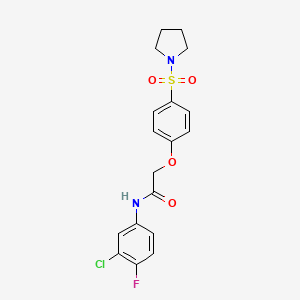
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
作用机制
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide selectively inhibits the CFTR channel by binding to a specific site on the protein. This binding prevents the channel from opening and allows for the accumulation of chloride ions inside the cell. This leads to a decrease in the transport of other ions, such as sodium and water, across the cell membrane. This mechanism of action has been demonstrated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport across cell membranes. This has been demonstrated in both CF and non-CF cells, suggesting that this compound may have broader applications beyond CF. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied and characterized, with a well-established mechanism of action. However, there are also limitations to its use. This compound has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments. Additionally, its effectiveness may vary depending on the specific CFTR mutation being studied.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of focus is the development of more selective CFTR inhibitors that do not have off-target effects. Another area of focus is the optimization of this compound for use in clinical trials, including the evaluation of its safety and efficacy in humans. Additionally, this compound may have potential applications beyond CF, such as in the treatment of inflammatory diseases or as a tool for studying ion channel function. Further research is needed to fully explore these potential applications.
合成方法
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride and sodium hydroxide. The final product is obtained through purification and isolation using column chromatography.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve the dysfunction of CFTR channels. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the CFTR gene. This compound has been shown to improve CFTR function in vitro and in vivo, and has been used in preclinical studies to evaluate its potential as a therapeutic agent for CF.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c19-16-11-13(3-8-17(16)20)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDEBSEFXYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

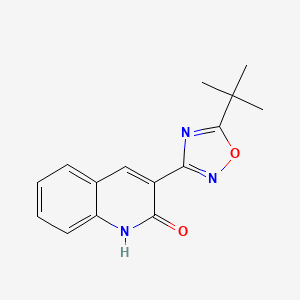
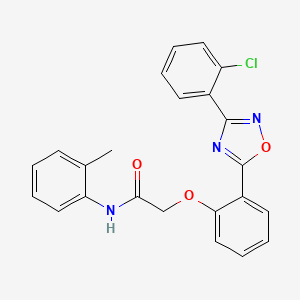
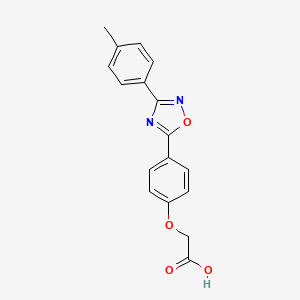
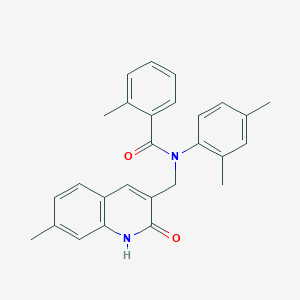
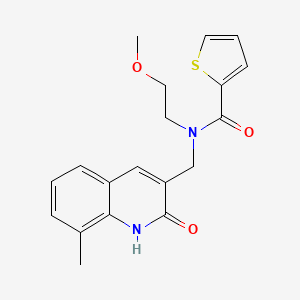
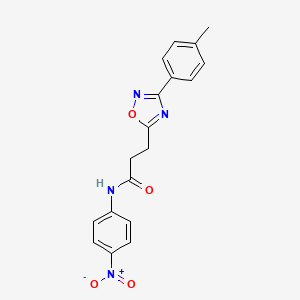
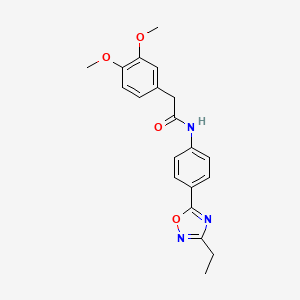
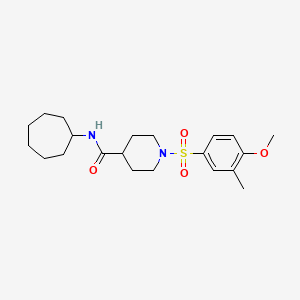
![4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)

![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
